2,6-Dibromopyridine 1-oxide
Overview
Description
2,6-Dibromopyridine 1-oxide is a chemical compound with the molecular formula C5H3Br2NO . It is used in various scientific and industrial research applications .
Synthesis Analysis
The synthesis of 2,6-Dibromopyridine 1-oxide involves treating 2,6-Dibromopyridine N-oxide and 4-nitro-2,6-dibromopyridine N-oxide with tributyl (pyridin-2-yl)stannane under the conditions of the Stille coupling reaction . This process results in the formation of derivatives of 2,2’-bipyridine 1-oxides as well as 2,2’:6’,2’‘-terpyridine 1’-oxides .Molecular Structure Analysis
The molecular structure of 2,6-Dibromopyridine 1-oxide contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
2,6-Dibromopyridine 1-oxide participates in various chemical reactions. For instance, it can undergo Stille coupling reactions . It also reacts with organomagnesiums and organolithiums .Physical And Chemical Properties Analysis
2,6-Dibromopyridine 1-oxide has a molecular weight of 252.89 g/mol . It has a topological polar surface area of 25.5 Ų and contains 9 heavy atoms .Scientific Research Applications
Synthesis of Terpyridine Derivatives : 2,6-Dibromopyridine N-oxide is used in the synthesis of derivatives of 2,2′-bipyridine 1-oxides and 2,2′:6′,2′′-terpyridine 1′-oxides, which have applications in coordination chemistry and material science (Fallahpour & Neuburger, 2001).
Development of Novel Synthesis Routes : Research has been conducted to develop novel and efficient synthetic routes to derivatives such as 2,6-diamino-4-bromopyridine using 2,6-Dibromopyridine 1-oxide as a starting material (Nettekoven & Jenny, 2003).
Coordination Chemistry : 2,6-Dibromopyridine 1-oxide derivatives are used as ligands in coordination chemistry, with applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Reactivity Studies : Studies have examined the reactivity of derivatives like 3,5-dibromopyridine-N-oxide, providing insights into the chemical behavior of such compounds under different conditions (Hertog & Hoogzand, 2010).
Halogenation Processes : Research on the chlorination and bromination of pyridine 1-oxides, including 2,6-Dibromopyridine 1-oxide, contributes to our understanding of halogenation processes in organic chemistry (Abramovitch et al., 1972).
Photolysis Studies : Investigations into the photolysis of 2,6-dicyanopyridine 1-oxides shed light on the photochemical reactions and mechanisms involved (Ishikawa et al., 1969).
Biological and Chemical Significance : 2-Aminopyridines, synthesized using 2,6-Dibromopyridine, are key structural cores of bioactive natural products and medicinally important compounds, underscoring their biological and chemical significance (Bolliger et al., 2011).
Catalysis Research : Studies on selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands highlight the importance of this compound in catalysis research, particularly for organic and medicinal chemists (Prajapati et al., 2015).
Antitumor Activity : 2,6-Dimethoxylpyridinyl phosphine oxides, synthesized from 2,6-dibromopyridine, have been studied for their antitumor activity, indicating potential applications in cancer research (Lam et al., 2009).
Lithiation Studies : The study of the lithiation of 2,6-dibromopyridine with butyllithium has applications in synthetic chemistry, especially for the synthesis of complex organic compounds (Cai et al., 1996).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
While the future directions for the use of 2,6-Dibromopyridine 1-oxide are not explicitly mentioned in the available resources, its diverse functional groups make it an important structural motif in numerous bioactive molecules . Therefore, it is likely to continue playing a significant role in the development of new compounds in medicinal chemistry and other fields.
properties
IUPAC Name |
2,6-dibromo-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAFCXACCYASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Br)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340460 | |
Record name | 2,6-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridine 1-oxide | |
CAS RN |
25373-69-7 | |
Record name | 2,6-Dibromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromopyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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